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Puliginurad vs. Lesinurad
For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the selectivity of two urate transporter 1

(URAT1) inhibitors: Puliginurad (YL-90148), a novel agent in late-stage clinical development,

and Lesinurad, an approved medication for hyperuricemia associated with gout. The focus of

this comparison is on their in vitro selectivity for URAT1 against other key renal transporters

involved in uric acid homeostasis.

In Vitro Inhibition Profile: A Quantitative
Comparison
The following table summarizes the available in vitro inhibitory activities (IC50 values) of

Puliginurad and Lesinurad against a panel of renal transporters crucial for uric acid transport

and drug interactions. It is important to note that while comprehensive data for Lesinurad is

publicly available, specific quantitative data for Puliginurad's selectivity profile is limited in the

public domain.
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Transporter
Puliginurad (YL-
90148) IC50 (µM)

Lesinurad IC50
(µM)

Transporter
Function

URAT1

Potent inhibitor

(specific values not

publicly available)[1]

[2][3][4][5]

3.53 - 7.3[6][7]

Primary transporter for

renal reabsorption of

uric acid.

OAT1
Data not publicly

available

No clinically significant

inhibition[6]

Secretion of organic

anions and drugs.

OAT3
Data not publicly

available

No clinically significant

inhibition[6]

Secretion of organic

anions and drugs.

OAT4
Data not publicly

available
2.03 - 3.7[6][7]

Uric acid reabsorption,

associated with

diuretic-induced

hyperuricemia.

ABCG2
Data not publicly

available
No effect[6]

Efflux transporter for

uric acid and other

substrates.

GLUT9
Data not publicly

available
Not inhibited[6]

Basolateral exit of

reabsorbed uric acid

from tubular cells.

Experimental Protocols
A clear understanding of the methodologies used to generate inhibition data is critical for

accurate comparison.

Lesinurad: URAT1 Inhibition Assay Protocol
A representative experimental protocol for determining the URAT1 inhibitory activity of

Lesinurad involves the following steps[6]:

Cell Line: Human Embryonic Kidney (HEK-293T) cells are transiently transfected with a

plasmid expressing human URAT1.
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Assay Buffer: A buffer with a pH of 7.3 is used, containing sodium gluconate, potassium

gluconate, monobasic potassium phosphate, magnesium sulfate, calcium gluconate, and

glucose.

Inhibitor Incubation: The URAT1-expressing cells are pre-incubated with varying

concentrations of Lesinurad for 5 minutes.

Substrate Addition:14C-labeled uric acid (100 µM) is added to the cells.

Incubation: The cells are incubated for 10 minutes to allow for uric acid transport.

Analysis: The amount of radiolabeled uric acid taken up by the cells is measured using a

scintillation counter. The IC50 value is then calculated from the dose-response curve.

Puliginurad: URAT1 Inhibition Assay Protocol
Detailed experimental protocols for the in vitro transporter inhibition assays for Puliginurad are

not yet publicly available. It is anticipated that similar methodologies utilizing transfected cell

lines expressing the target transporters are employed in its preclinical characterization.

Mechanism of Action and Experimental Workflow
The following diagrams illustrate the physiological context of URAT1 inhibition and a

generalized workflow for assessing the selectivity of inhibitors like Puliginurad and Lesinurad.
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Figure 1. Mechanism of URAT1 Inhibition in the Renal Proximal Tubule.
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Experimental Workflow for URAT1 Inhibitor Selectivity Profiling

Start: Synthesize/Obtain Test Compound
(e.g., Puliginurad, Lesinurad)

Prepare Transfected Cell Lines
Expressing Target Transporters

(URAT1, OAT1, OAT3, OAT4, ABCG2, GLUT9)

Perform In Vitro Inhibition Assays
with Radiolabeled Substrate (e.g., 14C-Uric Acid)

Analyze Data and Calculate IC50 Values

Generate Selectivity Profile:
Compare IC50 for URAT1 vs. Other Transporters

Conclusion on Selectivity

Click to download full resolution via product page

Figure 2. General Workflow for In Vitro Selectivity Profiling.

Discussion on URAT1 Selectivity
Lesinurad: The available data demonstrates that Lesinurad is a selective inhibitor of URAT1. It

also inhibits OAT4 with similar potency[6][7]. The inhibition of OAT4 may contribute to its uric
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acid-lowering effect, particularly in the context of diuretic-induced hyperuricemia[6]. Importantly,

Lesinurad does not inhibit the basolateral transporter GLUT9, which is responsible for the exit

of reabsorbed uric acid into the bloodstream[6]. Furthermore, at clinically relevant

concentrations, Lesinurad does not significantly inhibit OAT1 and OAT3, which are involved in

the secretion of various drugs and endogenous compounds, suggesting a lower potential for

certain drug-drug interactions compared to non-selective uricosuric agents[6]. It also has no

effect on the efflux transporter ABCG2[6].

Puliginurad: While specific IC50 values are not publicly available, Puliginurad is consistently

described as a "potent" and "selective" URAT1 inhibitor[1][2][3][4][5]. Its advancement to Phase

3 clinical trials suggests a promising efficacy and safety profile, which would be underpinned by

high selectivity for URAT1 over other transporters to minimize off-target effects[1]. The

designation "selective" implies that it has a significantly higher affinity for URAT1 compared to

other renal transporters. A thorough, quantitative comparison of its selectivity against that of

Lesinurad will only be possible once detailed preclinical data becomes publicly accessible.

Conclusion
Both Puliginurad and Lesinurad are designed to lower serum uric acid levels by inhibiting

URAT1-mediated renal reabsorption. Lesinurad has a well-characterized selectivity profile,

demonstrating potent inhibition of both URAT1 and OAT4, with minimal impact on other key

renal transporters at therapeutic concentrations. Puliginurad is emerging as a potent and

selective URAT1 inhibitor, though a definitive quantitative comparison of its selectivity profile

against Lesinurad is currently limited by the lack of publicly available data. The completion of

ongoing clinical trials for Puliginurad is anticipated to provide the necessary data for a

comprehensive head-to-head comparison of the selectivity and clinical profiles of these two

URAT1 inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC5048659/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5048659/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5048659/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5048659/
https://www.benchchem.com/product/b12395353?utm_src=pdf-body
https://www.benchchem.com/product/b12395353?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC12349300/
https://synapse.patsnap.com/drug/5d85cfb1257e4a55a999d34fbf9986e7
https://www.invivochem.com/puliginurad.html
https://adisinsight.springer.com/drugs/800054979
https://www.medchemexpress.com/puliginurad.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC12349300/
https://www.benchchem.com/product/b12395353?utm_src=pdf-body
https://www.benchchem.com/product/b12395353?utm_src=pdf-body
https://www.benchchem.com/product/b12395353?utm_src=pdf-body
https://www.benchchem.com/product/b12395353?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12395353?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. Gout management: Patent analytics and computational drug design explores URAT1
inhibitors landscape - PMC [pmc.ncbi.nlm.nih.gov]

2. Puliginurad - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

3. Puliginurad I CAS#: 2013582-27-7 I urate transporter (URAT) inhibitor I InvivoChem
[invivochem.com]

4. YL 90148 - AdisInsight [adisinsight.springer.com]

5. medchemexpress.com [medchemexpress.com]

6. Lesinurad, a novel, oral compound for gout, acts to decrease serum uric acid through
inhibition of urate transporters in the kidney - PMC [pmc.ncbi.nlm.nih.gov]

7. accessdata.fda.gov [accessdata.fda.gov]

To cite this document: BenchChem. [Comparative analysis of the URAT1 selectivity of
Puliginurad and Lesinurad.]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12395353#comparative-analysis-of-the-urat1-
selectivity-of-puliginurad-and-lesinurad]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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